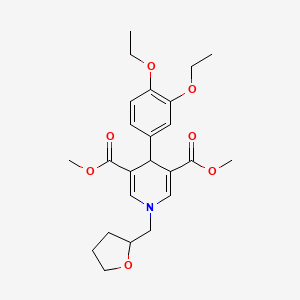methyl]-8-quinolinol](/img/structure/B4163599.png)
7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol
Vue d'ensemble
Description
7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol, also known as PBTZ169, is a synthetic compound that has been shown to have potential as an anti-tuberculosis agent. This compound was first synthesized in 2011 by a group of researchers at the University of Cape Town in South Africa. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
Mécanisme D'action
The exact mechanism of action of 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol is not yet fully understood. However, it is believed that this compound targets the energy metabolism of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. Specifically, 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been shown to inhibit the activity of an enzyme called cytochrome bc1, which is involved in the electron transport chain that generates ATP, the main source of energy for the bacterium.
Biochemical and Physiological Effects:
In addition to its anti-tuberculosis activity, 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. In addition, 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its broad-spectrum activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In addition, this compound has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, which may improve treatment outcomes. However, one limitation of using 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol and its potential applications in the treatment of other diseases, such as cancer and inflammatory diseases. Finally, clinical trials are needed to determine the safety and efficacy of 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol in humans.
Applications De Recherche Scientifique
7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been the subject of numerous scientific studies aimed at understanding its potential as an anti-tuberculosis agent. In vitro studies have shown that this compound is active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, 7-[[4-(2-propyn-1-yloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
Propriétés
IUPAC Name |
7-[(4-prop-2-ynoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-2-16-29-19-11-8-18(9-12-19)22(27-21-7-3-4-14-25-21)20-13-10-17-6-5-15-26-23(17)24(20)28/h1,3-15,22,28H,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRUXYLJAOAXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-N'-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163521.png)


![3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4163536.png)
![3,3'-[(2-hydroxy-5-iodophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163550.png)
![N,N-dimethyl-N'-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163554.png)
![N,N-dimethyl-N'-[4-(3-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163557.png)
![1-[4-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4163567.png)
![2-bromo-N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163590.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163598.png)
![N'-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163622.png)
![N'-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163623.png)
![{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}(phenyl)methanone hydrochloride](/img/structure/B4163636.png)
![3,4-dichloro-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4163642.png)